
5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a dimethylamino group attached to the triazine ring
Méthodes De Préparation
The synthesis of 5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine typically involves the condensation of aromatic aldehydes with triazine derivatives. One common method involves the reaction of 4-methoxybenzaldehyde with a triazine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides. .
Applications De Recherche Scientifique
5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of neurological disorders and cancer.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of serine/threonine-protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
5,6-Bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine can be compared with other similar compounds, such as:
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the 4-methoxyphenyl groups but differ in the core structure and functional groups.
Aza-BODIPY derivatives: These compounds contain similar methoxyphenyl groups but are based on a different core structure.
The uniqueness of this compound lies in its triazine core, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
59663-45-5 |
|---|---|
Formule moléculaire |
C19H20N4O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
5,6-bis(4-methoxyphenyl)-N,N-dimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C19H20N4O2/c1-23(2)19-20-17(13-5-9-15(24-3)10-6-13)18(21-22-19)14-7-11-16(25-4)12-8-14/h5-12H,1-4H3 |
Clé InChI |
PDZOXZCRLZUOOQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)
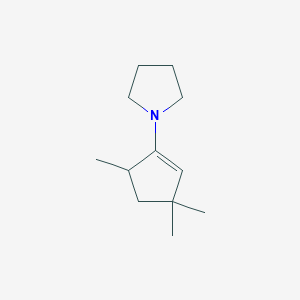



![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)
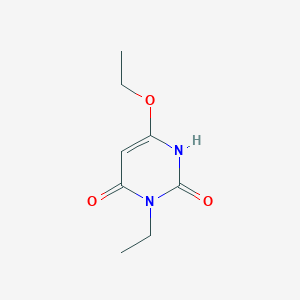
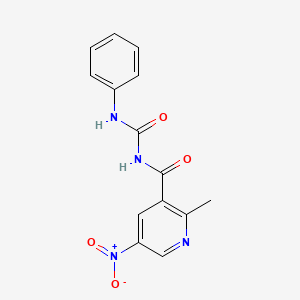
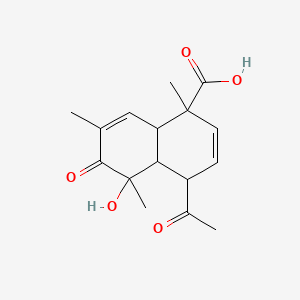


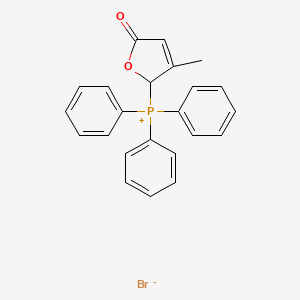
![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
